

# Spectroscopic Analysis of H-His-Lys-OH: A Technical Guide

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Compound of Interest		
Compound Name:	H-His-Lys-OH	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the characterization of the dipeptide Histidyl-Lysine (**H-His-Lys-OH**). The methodologies detailed herein are fundamental for confirming the identity, purity, structure, and conformational properties of this peptide, which is of significant interest in various research and development applications due to the biological activities associated with histidine and lysine residues.

## Introduction to H-His-Lys-OH

**H-His-Lys-OH** is a dipeptide composed of L-histidine and L-lysine. The unique properties of its constituent amino acids—the imidazole ring of histidine and the primary amino group in the side chain of lysine—confer specific chemical and biological characteristics to the peptide. These features make it a subject of interest in studies related to metal chelation, antioxidant activity, and as a building block in larger peptide structures. Accurate and thorough spectroscopic analysis is paramount to understanding its structure-function relationship.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of **H-His-Lys-OH** in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals and to confirm the covalent bonding sequence.



#### 2.1. Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of H-His-Lys-OH in 0.5 mL of a deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>). The choice of solvent is critical and will affect the chemical shifts of exchangeable protons.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.[1][2]
- ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[1]
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., DSS or TSP).[3]

#### 2.2. Expected <sup>1</sup>H and <sup>13</sup>C NMR Data

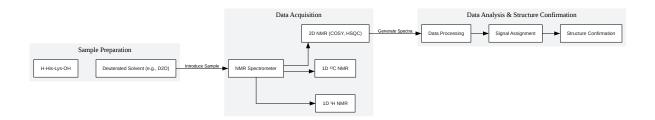
The following table summarizes the expected chemical shifts for **H-His-Lys-OH**. Actual values may vary based on solvent, pH, and temperature.

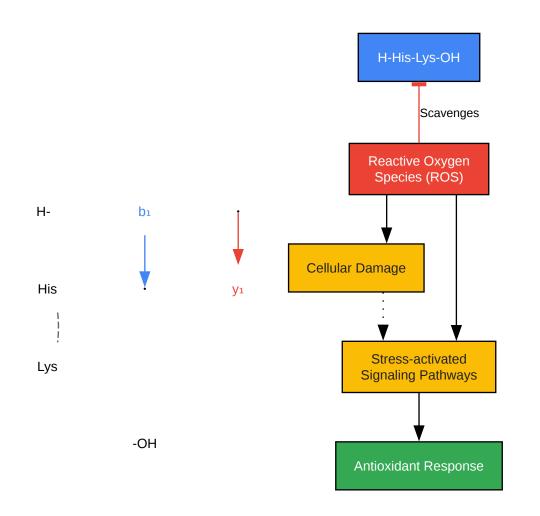


Atom	<sup>1</sup> H Chemical Shift (ppm)	<sup>13</sup> C Chemical Shift (ppm)
Histidine		
α-CH	4.0 - 4.5	53 - 56
β-CH <sub>2</sub>	3.0 - 3.3	27 - 30
Imidazole C2-H	8.0 - 8.5	135 - 138
Imidazole C4-H	7.0 - 7.5	117 - 120
Lysine		
α-CH	3.5 - 4.0	54 - 57
β-CH <sub>2</sub>	1.6 - 1.8	30 - 33
y-CH <sub>2</sub>	1.3 - 1.5	22 - 25
δ-CH <sub>2</sub>	1.5 - 1.7	26 - 29
ε-CH <sub>2</sub>	2.8 - 3.1	39 - 42
Backbone		
Amide NH	7.5 - 8.5 (in non-D <sub>2</sub> O)	-
Carboxyl COOH	> 10 (in non-D <sub>2</sub> O)	170 - 175

#### 2.3. Workflow for NMR Structural Elucidation







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#### References

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- 3. mr.copernicus.org [mr.copernicus.org]
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